molecular formula C26H31N5O2 B2934176 N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351772-04-7

N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Katalognummer B2934176
CAS-Nummer: 1351772-04-7
Molekulargewicht: 445.567
InChI-Schlüssel: BVHLSZYKMLKKJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Application Potential

The compound , due to its complex structure that includes a piperidine moiety, an oxadiazole ring, and a cyclohexyl group, can be considered for various research applications, particularly in medicinal chemistry and drug development. The presence of these functional groups suggests that the compound could interact with biological targets through multiple non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

  • Heterocyclic Chemistry and Drug Design : Heterocyclic compounds, such as those containing the oxadiazole ring, are pivotal in medicinal chemistry due to their diverse biological activities. For instance, oxadiazoles have been explored for their potential in treating diseases like cancer, tuberculosis, and bacterial infections due to their ability to interact with enzymes and receptors through their aromatic and heteroaromatic systems. Analogous compounds, like the pyrazole derivatives discussed by Lan et al. (1999), have shown cannabinoid receptor antagonistic activity, which indicates the potential of our compound in the modulation of cannabinoid receptors (Lan et al., 1999).

  • Anticonvulsant Properties : Compounds with structures similar to N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have been evaluated for their anticonvulsant activities. For example, the crystal structures of certain anticonvulsant enaminones reveal the importance of the cyclohexene and aromatic ring conformations for their biological activity. This suggests the potential use of our compound in the development of new anticonvulsant drugs (Kubicki et al., 2000).

  • Antibacterial and Antituberculosis Research : The synthesis and biological evaluation of thiazole-aminopiperidine hybrid analogues demonstrate the potential of structurally similar compounds in inhibiting Mycobacterium tuberculosis. These findings suggest the possibility of exploring this compound for its antimicrobial and antituberculosis activities (Jeankumar et al., 2013).

  • CNS Receptor Modulation : The development of fluorine-18-labeled 5-HT1A antagonists showcases the importance of structural features in the interaction with central nervous system (CNS) receptors. The detailed structural and functional analysis of such compounds offers insights into the potential applications of this compound in CNS receptor modulation and imaging studies (Lang et al., 1999).

Eigenschaften

IUPAC Name

N-cyclohexyl-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-18-9-11-19(12-10-18)23-29-26(33-30-23)22-8-5-15-27-24(22)31-16-13-20(14-17-31)25(32)28-21-6-3-2-4-7-21/h5,8-12,15,20-21H,2-4,6-7,13-14,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLSZYKMLKKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.